molecular formula C15H24O2 B12685148 Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate CAS No. 92860-49-6

Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate

Cat. No.: B12685148
CAS No.: 92860-49-6
M. Wt: 236.35 g/mol
InChI Key: JLQDNUAEHHGXMP-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate typically involves a multi-step process. One common method is the Diels-Alder reaction, where myrcene reacts with 3-methyl-3-penten-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction forms a monocyclic intermediate, which is then cyclized in the presence of 85% phosphoric acid to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation and nitration are common substitution reactions for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,3,4,5,6,7,8-octahydro-2,8,8-trimethyl-2-naphthoate stands out due to its specific functional groups and reactivity, making it suitable for specialized applications in various fields.

Properties

CAS No.

92860-49-6

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

methyl 2,8,8-trimethyl-1,3,4,5,6,7-hexahydronaphthalene-2-carboxylate

InChI

InChI=1S/C15H24O2/c1-14(2)8-5-6-11-7-9-15(3,10-12(11)14)13(16)17-4/h5-10H2,1-4H3

InChI Key

JLQDNUAEHHGXMP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1CC(CC2)(C)C(=O)OC)C

Origin of Product

United States

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